molecular formula C18H11D4NO3 B1574245 Oxaprozin D4

Oxaprozin D4

Cat. No.: B1574245
M. Wt: 297.34
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) in Mechanistic Investigations and Research Tools

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a powerful tool in scientific research due to its unique properties. wikipedia.orgnih.gov Containing a proton and a neutron, deuterium is twice as heavy as protium (B1232500) (the most common hydrogen isotope), which significantly affects the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.govinformaticsjournals.co.in This difference is the basis of the "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. assumption.edu

The KIE is a cornerstone of mechanistic studies, allowing researchers to determine the rate-limiting steps in chemical reactions. symeres.comnih.gov By strategically placing deuterium atoms at specific sites in a molecule, scientists can observe changes in reaction rates, providing evidence for proposed mechanisms. nih.govthalesnano.com For instance, deuterium labeling has been instrumental in understanding the mechanisms of enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes. rsc.orgnih.gov

Beyond mechanistic elucidation, deuterium-labeled compounds are vital research tools in several other areas:

Metabolic Pathway Tracing: Deuterated molecules allow scientists to track the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. assumption.eduthalesnano.com

Spectroscopic Studies: In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are widely used to avoid interference from proton signals, enabling clearer structural analysis of target molecules. synmr.inthalesnano.com

Mass Spectrometry: Deuterium-labeled compounds are frequently used to elucidate the fragmentation reactions of organic ions. spectroscopyonline.com

Role of Deuterated Analogues in Advancing Research Methodologies

Deuterated analogues are molecules in which one or more hydrogen atoms have been replaced by deuterium. wikipedia.org The development and use of these analogues have significantly advanced research methodologies, particularly in analytical chemistry and drug discovery. assumption.edunih.gov

One of the most critical roles for deuterated analogues is as internal standards for quantitative analysis, especially in mass spectrometry (MS) and chromatography. thalesnano.comnih.govpharmaffiliates.com An ideal internal standard behaves almost identically to the analyte during sample preparation, extraction, and ionization, but is distinguishable by the detector. Because deuterated compounds are chemically similar to their non-labeled counterparts but have a different mass, they are perfectly suited for this role. ontosight.ai The use of a deuterated internal standard corrects for any loss of analyte during sample processing and compensates for variations in instrument response, leading to highly accurate and precise quantification. thalesnano.com

Furthermore, the "deuterium switch" approach in drug development involves intentionally substituting hydrogen with deuterium at sites of metabolic attack. nih.govresearchgate.net This can slow down the rate of drug metabolism due to the kinetic isotope effect, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency. wikipedia.orginformaticsjournals.co.inresearchgate.net This strategy has led to the development of new molecular entities with enhanced therapeutic properties. assumption.eduresearchgate.net The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated the clinical viability of this approach. assumption.eduresearchgate.net

Application AreaUtility of Deuterated AnaloguesKey BenefitReference
Mechanistic StudiesInvestigating reaction pathways via the Kinetic Isotope Effect (KIE).Elucidation of rate-determining steps in a reaction. symeres.comnih.govthalesnano.com
Pharmacokinetics (ADME)Tracing the fate of a drug in a biological system.Understanding metabolic pathways and drug disposition. assumption.eduthalesnano.comnih.gov
Analytical ChemistryServing as internal standards in mass spectrometry and chromatography.Improved accuracy and precision of quantitative measurements. thalesnano.compharmaffiliates.comontosight.ai
Drug DiscoverySlowing metabolic breakdown at specific sites ("deuterium switch").Enhanced metabolic stability and improved pharmacokinetic profiles. wikipedia.orgnih.govresearchgate.net

Overview of Oxaprozin (B1677843) D4's Specific Utility in Academic Contexts

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to relieve inflammation and pain. wjbphs.comdrugbank.com Oxaprozin D4 is its stable isotope-labeled analogue, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. medchemexpress.comsynzeal.com

In academic and pharmaceutical research, the primary and specific utility of this compound is as an internal standard for the quantitative analysis of Oxaprozin in biological matrices like plasma. medchemexpress.comdeepdyve.comqmx.com When researchers need to determine the precise concentration of Oxaprozin, for example in pharmacokinetic studies, they add a known amount of this compound to the sample at the beginning of the analytical process. wjbphs.com

During analysis, typically using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Oxaprozin and this compound exhibit nearly identical chromatographic retention times and ionization efficiencies. However, the mass spectrometer can easily distinguish between them due to the mass difference of four daltons. By comparing the detector response of Oxaprozin to that of this compound, researchers can accurately calculate the concentration of the unlabeled drug, correcting for any variability during the procedure. This application is crucial for generating reliable and reproducible data in bioanalytical method development and pharmacokinetic research. pharmaffiliates.comwjbphs.com

PropertyOxaprozinThis compoundReference
Chemical FormulaC₁₈H₁₅NO₃C₁₈H₁₁D₄NO₃ synzeal.com
Molecular Weight293.3 g/mol297.4 g/mol synzeal.com
Primary Research UseAnalyte (the substance being measured).Internal standard for quantitative analysis. wjbphs.commedchemexpress.comqmx.com
Key Feature in AnalysisTarget compound for concentration measurement.Distinguishable by mass, co-elutes chromatographically. wjbphs.comdeepdyve.com

Properties

Molecular Formula

C18H11D4NO3

Molecular Weight

297.34

Origin of Product

United States

Synthetic Methodologies for Deuterated Oxaprozin Analogues

The synthesis of deuterated organic compounds like Oxaprozin-d4 requires precise methods to ensure the incorporation of deuterium (B1214612) at specific molecular sites. google.com

Strategies for Site-Specific Deuterium Incorporation

Achieving site-specific deuteration is crucial for studying the kinetic isotope effect and for creating stable labeled internal standards for mass spectrometry. thalesnano.comscispace.com

The construction of the oxazole (B20620) core of oxaprozin (B1677843) can be approached in a modular fashion, allowing for the introduction of deuterium at various stages. rsc.org One common strategy involves the synthesis of the 4,5-diphenyloxazole (B1616740) ring system, which is a key structural motif in oxaprozin. chemrxiv.orgresearchgate.net Various methods for synthesizing oxazole rings have been developed, including those starting from carboxylic acids, enamides, or through metal-catalyzed cyclizations. organic-chemistry.orgnih.gov For deuteration, precursors containing deuterium can be used in these synthetic routes. For instance, a deuterated starting material could be employed in a van Leusen oxazole synthesis or a related cyclization reaction to build the deuterated oxazole ring. organic-chemistry.org Another approach involves the direct C-H activation and deuteration of a pre-formed oxazole ring, although this may offer less site-selectivity. snnu.edu.cn A radical cascade strategy has also been developed for the modular synthesis of oxazoles from simpler starting materials like alcohols and nitriles, which could potentially be adapted for deuterium incorporation. rsc.org

A photocatalytic method has been described for the N-trideuteromethylation of various amines, including an oxaprozin derivative, demonstrating a late-stage functionalization approach to introduce deuterium. nih.govresearchgate.net This highlights the possibility of introducing deuterium after the main scaffold of the molecule has been assembled.

Mechanistic Considerations in Hydrogen Isotope Exchange (HIE) and Deuterogenolysis

Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into organic molecules. researchgate.net HIE reactions, often catalyzed by transition metals like iridium, ruthenium, or palladium, facilitate the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). jst.go.jpuni-rostock.dethieme-connect.com The mechanism of HIE can vary depending on the catalyst and substrate. For instance, iridium-catalyzed HIE often proceeds through an oxidative addition pathway. acs.org The regioselectivity of HIE is often directed by functional groups within the molecule that can coordinate to the metal catalyst. snnu.edu.cnuni-rostock.de

Deuterogenolysis, another important method, involves the cleavage of a chemical bond and the simultaneous addition of deuterium. acs.org A notable example is the palladium-catalyzed deuterogenolysis of carbon-oxygen bonds in alcohols and ketones, which can be used to introduce deuterium at specific positions. acs.orgresearchgate.net This method has been demonstrated for the synthesis of deuterated pharmaceuticals. acs.org The choice between HIE and deuterogenolysis depends on the desired labeling pattern and the functional groups present in the molecule.

Advanced Deuterium Labeling Techniques for Research Compounds

The demand for precisely labeled research compounds has driven the development of advanced deuteration techniques. researchgate.netclearsynthdeutero.com These methods offer greater control over the site and level of deuterium incorporation.

Transition-metal-catalyzed reactions are at the forefront of advanced labeling. thieme-connect.com Catalysts based on iridium, rhodium, and ruthenium have shown high efficiency and selectivity in HIE reactions. uni-rostock.denih.gov For example, ruthenium nanoparticles have been used for the deuteration and tritiation of complex molecules containing N-heterocycles like oxazoles. nih.gov Silver-catalyzed HIE has also been reported for the deuteration of nitroaromatics, demonstrating an alternative to more common platinum-group metal catalysts. researchgate.net

Electrochemical methods are emerging as a sustainable approach for deuterium labeling. oaes.cc Electrocatalytic splitting of heavy water (D2O) can provide a source of deuterium on demand, avoiding the need for high-pressure deuterium gas. researchgate.netoaes.cc This technique has been applied to the deuteration of pharmaceuticals. oaes.cc

Assessment of Isotopic Enrichment and Purity in Synthesized Oxaprozin D4

After synthesis, it is critical to determine the isotopic enrichment and chemical purity of Oxaprozin-d4. acs.orgacs.org This ensures the quality and reliability of the compound for its intended application, such as its use as an internal standard in quantitative analysis. thalesnano.comrsc.org

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a primary tool for this assessment. rsc.orgnih.govresearchgate.net LC-HRMS allows for the separation of the deuterated compound from any non-deuterated or partially deuterated impurities and provides accurate mass measurements to confirm the incorporation of deuterium. rsc.org The isotopic distribution of the molecular ion cluster can be analyzed to calculate the percentage of isotopic enrichment. nih.govnih.gov The relative abundance of the H/D isotopolog ions (ions with different numbers of deuterium atoms) is used to determine the isotopic purity. nih.govresearchgate.net

Advanced Analytical Techniques for Oxaprozin D4 Quantification and Application in Research

Development and Validation of Mass Spectrometry-Based Methodsresearchgate.netuoa.grresearchgate.netbioanalysis-zone.comgla.ac.uknih.govd-nb.info

The development of robust analytical methods is crucial for the precise quantification of drug compounds. Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a powerful technique for this purpose. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Analytical Researchuoa.grchemrxiv.orglcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for analyzing compounds in complex mixtures. lcms.cz For the analysis of oxaprozin (B1677843), LC-MS/MS methods have been developed to separate the analyte from other components in a sample before it enters the mass spectrometer. deepdyve.comresearchgate.net This separation is critical for reducing analytical interference. nih.gov

A typical LC-MS/MS method for oxaprozin analysis might involve a reversed-phase C18 column for chromatographic separation. wjbphs.com The mobile phase, a mixture of an aqueous solution (like a phosphate (B84403) buffer) and an organic solvent (such as acetonitrile), is carefully optimized to achieve good separation of oxaprozin and its deuterated internal standard, Oxaprozin D4. researchgate.netwjbphs.com The mass spectrometer is then set to monitor specific mass-to-charge (m/z) transitions for both oxaprozin and this compound, allowing for their simultaneous detection and quantification. nih.govnih.gov The use of such methods has been successfully applied to pharmacokinetic studies. wjbphs.com

Table 1: Illustrative LC-MS/MS Parameters for Oxaprozin Analysis

ParameterCondition
Chromatography
ColumnReversed-phase C18 (e.g., 4.6 x 250mm, 5µm) wjbphs.com
Mobile PhaseAcetonitrile and phosphate buffer (pH 3) (60:40 v/v) wjbphs.com
Flow Rate1.0 mL/min wjbphs.com
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Monitored TransitionsSpecific m/z for Oxaprozin and this compound
Internal StandardThis compound medchemexpress.commedchemexpress.com

Optimization of Ionization and Fragmentation Patterns for Deuterated Analogsuoa.grnih.govzu.edu.pksigmaaldrich.com

Effective ionization and predictable fragmentation are key to sensitive and specific detection in mass spectrometry. For deuterated analogs like this compound, the ionization process, typically electrospray ionization (ESI), is optimized to produce a stable and abundant parent ion. nih.govzu.edu.pk The fragmentation of this parent ion in the collision cell of the mass spectrometer is then carefully controlled to generate characteristic product ions.

The optimization process involves adjusting parameters such as the ion spray voltage and source temperature to maximize the signal intensity. d-nb.info The collision energy is also fine-tuned to ensure that the fragmentation of this compound is efficient and results in unique product ions that can be distinguished from the fragmentation products of the unlabeled oxaprozin and other matrix components. nih.gov This ensures that the deuterated standard provides a reliable signal for quantification.

Role of this compound as a Stable Isotope Internal Standardbioanalysis-zone.commedchemexpress.commedchemexpress.combocsci.comwuxiapptec.com

The primary application of this compound in analytical research is as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.commedchemexpress.com An internal standard is a compound of known concentration that is added to samples to correct for variations during analysis. wuxiapptec.com

Normalization of Matrix Effects and Analytical Variability in Quantitative Researchuoa.grnih.gov

Biological samples, such as plasma and urine, are complex matrices that can interfere with the analysis of a target compound. nih.govresearchgate.net This "matrix effect" can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. nih.gov this compound, being chemically identical to oxaprozin but with a different mass, co-elutes during chromatography and experiences similar matrix effects. bioanalysis-zone.comkcl.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results. wuxiapptec.com This normalization also corrects for variability in sample preparation and instrument response. bioanalysis-zone.com

Minimization of Analytical Interference in Complex Biological Matricesuoa.grresearchgate.net

The use of a stable isotope-labeled internal standard like this compound significantly reduces the impact of analytical interference. nih.gov Because this compound has nearly identical physicochemical properties to oxaprozin, it behaves similarly during extraction, chromatography, and ionization. bioanalysis-zone.com This ensures that any interference from the biological matrix affects both the analyte and the internal standard to a similar extent, allowing for reliable correction. kcl.ac.uk The specificity of monitoring unique mass transitions for both compounds in tandem mass spectrometry further minimizes the chances of interference from other co-eluting substances. d-nb.info

Spectroscopic Characterization for Confirmation of Isotopic Purity and Labeling Positionbocsci.combocsci.comresearchgate.netgoogleapis.comgoogle.com

The reliability of this compound as an internal standard depends on its isotopic purity and the stability of the deuterium (B1214612) labels. Spectroscopic techniques are employed to confirm these critical attributes.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine the purity of the compound. researchgate.net High-resolution mass spectrometry is used to confirm the molecular weight and the degree of deuterium incorporation. chemrxiv.org These analyses ensure that the this compound standard is of high quality and suitable for its intended use in quantitative assays. Information from suppliers often indicates a high degree of isotopic purity, for instance, 98% atom D.

Application of Oxaprozin D4 in Elucidating Metabolic Pathways and Enzyme Kinetics

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Biotransformation Research

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in the reactant with one of its isotopes. ontosight.ailibretexts.org The replacement of hydrogen with deuterium often leads to a significant KIE because of the substantial relative mass difference, which affects the vibrational frequency and zero-point energy of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. libretexts.org This effect is particularly useful in studying drug metabolism. ontosight.aiportico.org

If the metabolism of Oxaprozin (B1677843) D4 is significantly slower than that of Oxaprozin, it indicates a primary kinetic isotope effect, suggesting that the C-D bond cleavage is a rate-limiting step in the metabolic pathway. nih.govprolynxinc.com This information is crucial for understanding the mechanism of action of CYP enzymes and for predicting how structural modifications to a drug might influence its metabolic fate. portico.orgresearchgate.net For instance, a large KIE (typically expressed as the ratio of the reaction rates, kH/kD) points to C-H bond breaking as a major bottleneck in the enzymatic reaction. nih.govprolynxinc.com

Table 1: Theoretical Impact of Deuterium Substitution on Reaction Rates

Isotope Bond Relative Mass Change Effect on Reaction Rate
Hydrogen (¹H) C-H - Baseline
Deuterium (²H) C-D 100% increase Slower
Carbon-13 (¹³C) ¹³C-C ~8% increase Slightly Slower

This table illustrates the significant impact of deuterium substitution compared to other isotopes, which underpins the utility of the deuterium KIE in metabolic research. portico.org

Kinetic isotope effects are categorized as either primary or secondary. ontosight.aislideshare.net

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.govslideshare.net These effects are generally large. pediaa.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step, yet it still influences the reaction rate. ontosight.aipediaa.com These effects are typically much smaller than primary KIEs. pediaa.com

In the context of Oxaprozin D4, if deuterium is placed at the site of enzymatic hydroxylation and a significant slowing of the reaction is observed, this points to a primary KIE. nih.gov Conversely, if the deuterium is placed at a position adjacent to the reaction center and a smaller change in reaction rate is noted, this would be indicative of a secondary KIE. pediaa.com Distinguishing between these effects provides a more refined understanding of the transition state of the enzymatic reaction, offering clues about the geometry and electronic environment of the enzyme's active site during catalysis. pediaa.com

Probing Rate-Limiting Steps in Oxidative Metabolism, with emphasis on Cytochrome P450 Enzymes.

Tracing Metabolic Fates of Oxaprozin Analogues in Preclinical Research Models

Stable isotope-labeled compounds like this compound are instrumental in preclinical studies for tracing the metabolic fate of drugs. nih.govnih.gov Because the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it is assumed to follow the same metabolic pathways in an organism. nih.gov However, the difference in mass allows for its distinction and quantification by mass spectrometry. nih.gov

In preclinical models, a mixture of Oxaprozin and this compound can be administered, and the resulting metabolites can be analyzed. The unique isotopic signature of the D4 analogue allows for the unambiguous identification of its metabolites, even in complex biological matrices. nih.gov This "isotope cluster technique" helps in the rapid identification and structural elucidation of metabolites. nih.gov This approach is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. nih.gov

Mechanistic Insights into Biotransformation Pathways utilizing Stable Isotopes

The use of stable isotopes, such as in this compound, provides deep mechanistic insights into the biotransformation of drugs. nih.govontosight.ai By strategically placing the deuterium label at different positions within the Oxaprozin molecule, researchers can map out complex metabolic pathways. nih.gov For example, it is known that Oxaprozin is metabolized through both oxidation and glucuronidation. wikipedia.orgnih.gov

By synthesizing different deuterated versions of Oxaprozin, it's possible to investigate the competition between these pathways. For instance, if deuteration at a site of oxidation slows down this pathway due to a KIE, it might lead to an increase in the formation of glucuronide conjugates. researchgate.net This phenomenon, known as metabolic switching, provides valuable information about the interplay between different metabolic enzymes and pathways. portico.org Such studies are critical in preclinical drug development for identifying all potential metabolites and understanding how a drug is processed and eliminated by the body. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Oxaprozin
This compound
Oxaprozin D5
Salbutamol
Tienilic acid
Dihydralazine
Halothane
Germander
Sarpogrelate
Dextromethorphan
Pimavanserin
Butethal
Amphetamine
Testosterone
Morphine
Paroxetine
Tetrabenazine
Deutetrabenazine
Diclofenac
Etoricoxib
Naproxen
Suprofen
Glucose
Teriflunomide
Acamprosate
Acetaminophen
Ivacaftor
Losartan
Loteprednol Etabonate
Lumefantrine
Macitentan
Mebeverine
Midodrine
Mirabegron
N-Acetyl Dapsone
Nepafenac
Netupitant
Olmesartan
Phenindione
Pitavastatin
Praziquantel

Theoretical and Applied Aspects of Isotope Effects in Research

Fundamental Principles of Isotopic Substitution and Chemical Reactivity in Biological Systems

Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, such as substituting hydrogen (H) with deuterium (B1214612) (D). wikipedia.org Deuterium, containing a proton and a neutron, is approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope), which has only a proton. This difference in mass is the primary origin of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution. informaticsjournals.co.innih.gov

The core principle behind the KIE in deuterated compounds lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to deuterium's greater mass, the C-D bond has a lower zero-point vibrational energy, making it more stable and requiring more energy to break. dovepress.com This bond is estimated to be 6 to 10 times more stable than a C-H bond. informaticsjournals.co.indovepress.com

In biological systems, many drug molecules undergo metabolism, which often involves the cleavage of C-H bonds by enzymes, such as the Cytochrome P450 (CYP) family. juniperpublishers.comuantwerpen.be If the breaking of a C-H bond is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the reaction. nih.govresearchgate.net This is known as the Deuterium Kinetic Isotope Effect (DKIE) and is expressed as the ratio of the reaction rates (kH/kD). dovepress.com This effect can lead to several changes in a drug's pharmacokinetic profile:

Reduced Rate of Metabolism: The stronger C-D bond is more resistant to enzymatic cleavage, slowing down the metabolic process. wikipedia.orginformaticsjournals.co.in

Increased Half-Life: By reducing the rate of metabolism, the drug remains in the system for a longer period, potentially increasing its biological half-life. juniperpublishers.com

Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the site of substitution, a phenomenon known as "metabolic switching." juniperpublishers.com This can decrease the formation of certain metabolites, which may be beneficial if those metabolites are toxic or inactive. dovepress.com

The table below summarizes the fundamental differences between C-H and C-D bonds that give rise to the kinetic isotope effect.

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondConsequence
Relative Mass LowerHigher (approx. 2x)Basis for isotope effects
Bond Energy LowerHigherC-D bond is stronger and more stable dovepress.com
Vibrational Frequency HigherLowerLower zero-point energy for C-D bond
Bond Length LongerShorterMinor changes in molecular volume and shape bioforumconf.com
Reactivity More ReactiveLess ReactiveSlower cleavage rate in enzymatic reactions informaticsjournals.co.ininformaticsjournals.co.in

Impact of Deuteration on Enzyme-Substrate Interactions in Research Settings

The deuteration of a drug substrate can have a profound impact on its interaction with metabolic enzymes. The primary enzymes responsible for the metabolism of many drugs, including NSAIDs like Oxaprozin (B1677843), are the Cytochrome P450 (CYP) enzymes. longdom.orgnih.gov Oxaprozin itself is metabolized by the CYP2C9 isoform. longdom.org

When a deuterated substrate like Oxaprozin-d4 binds to the active site of a CYP enzyme, the fundamental recognition and binding affinity are generally not significantly altered because the size and shape of the molecule remain nearly identical. informaticsjournals.co.injuniperpublishers.com However, the subsequent catalytic step involving the cleavage of a C-H bond can be dramatically affected. researchgate.net

Research findings on deuterated compounds illustrate this impact:

Slowing of Metabolic Clearance: The DKIE can decrease the rate of metabolism, leading to reduced systemic clearance and prolonged exposure to the parent drug. juniperpublishers.com For example, studies on a deuterated analog of the sleep aid Indiplon showed a 2.6-fold improvement in exposure and a 2-fold increase in half-life in rats. juniperpublishers.com

Metabolic Switching: If a drug has multiple sites for metabolism, deuterating one site can cause the enzyme to preferentially metabolize an alternative, non-deuterated site. juniperpublishers.com This was observed with a deuterated version of nevirapine, where deuteration shifted metabolism away from a pathway that produces a reactive metabolite associated with skin rashes. juniperpublishers.com

The following table presents hypothetical data based on typical findings in deuterated drug research, illustrating the potential impact of deuteration on pharmacokinetic parameters.

ParameterParent Compound (e.g., Oxaprozin)Deuterated Analog (e.g., Oxaprozin-d4)Research Implication
Binding Affinity (to enzyme) Typically UnchangedTypically UnchangedDeuteration does not usually alter enzyme recognition juniperpublishers.com
Rate of Metabolism (k) kHkD (where kD < kH)Slower metabolic breakdown due to DKIE dovepress.com
Systemic Clearance (CL) HigherLowerDrug is eliminated more slowly from the body
Biological Half-Life (t½) ShorterLongerDrug remains active in the system for a longer duration juniperpublishers.com
Area Under the Curve (AUC) LowerHigherIncreased overall drug exposure dovepress.com

Considerations for Potential Isotope Effects in Analytical Procedures involving Deuterated Compounds

Deuterated compounds like Oxaprozin-d4 are widely used as internal standards (IS) in quantitative bioanalysis, particularly in methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS). hilarispublisher.comscioninstruments.com An ideal internal standard co-elutes with the non-labeled analyte and compensates for variations during sample preparation and analysis. scioninstruments.com While stable isotope-labeled standards are considered the gold standard, the use of deuterated compounds is not without potential complications arising from isotope effects. hilarispublisher.comwuxiapptec.com

Key analytical considerations include:

Stability of the Deuterium Label: The position of the deuterium label is crucial. If deuterium is placed on an atom where it can be easily exchanged with protons from the solvent (e.g., on an alcohol or amine), the label can be lost, compromising the accuracy of the quantification. Therefore, labels are preferentially placed in non-exchangeable positions.

Influence on Mass Spectrometry: The presence of deuterium can sometimes alter the fragmentation patterns of a molecule in the mass spectrometer, although this is less common than chromatographic effects. hilarispublisher.com It is also essential that the mass difference between the analyte and the deuterated standard is sufficient to prevent mass spectrometric cross-talk. wuxiapptec.com

The table below outlines the potential issues and mitigation strategies when using deuterated compounds as internal standards in analytical methods.

Potential IssueDescriptionMitigation Strategy
Chromatographic Separation The deuterated internal standard (e.g., Oxaprozin-d4) and the analyte (Oxaprozin) have different retention times. bioforumconf.comnih.govMethod development should confirm co-elution or ensure that any separation does not lead to differential matrix effects. researchgate.net
Loss of Deuterium Label Deuterium atoms in exchangeable positions (e.g., -OH, -NH) can be replaced by hydrogen from the solvent. Synthesize the standard with deuterium labels on stable, non-exchangeable positions, such as on an aromatic ring or a stable alkyl chain. hilarispublisher.com
Matrix Effects If the analyte and IS separate chromatographically, they may experience different levels of ion suppression or enhancement from co-eluting matrix components. wuxiapptec.comUse a robust sample cleanup procedure; verify that results are accurate and reproducible across different biological samples. researchgate.net
Purity of the Standard The deuterated standard may contain a small amount of the unlabeled analyte, which can interfere with the measurement of low concentrations. wuxiapptec.comUse a high-purity internal standard and verify the level of any unlabeled impurity.

Future Research Directions and Methodological Advancements in Deuterated Compound Research

Innovations in Deuterium (B1214612) Labeling Synthesis for Complex Molecules in Research

Recent advancements in synthetic chemistry are focusing on more efficient and selective methods for deuterium labeling of complex molecules. cea.fr This includes the development of novel catalysts, such as those based on iridium and ruthenium, which can facilitate hydrogen-isotope exchange reactions with high precision and under milder conditions. musechem.comeuropa.eu These innovations are making it easier and more cost-effective to produce a wider range of deuterated compounds for research. researchgate.net

Development of Novel Analytical Platforms for Deuterated Metabolite Profiling

The development of more sophisticated analytical platforms is crucial for advancing deuterated metabolite profiling. owlstonemedical.com High-resolution mass spectrometry and advanced data analysis software are enabling more comprehensive and accurate identification and quantification of deuterated metabolites. nih.govmdpi.com Techniques like metabolic labeling with heavy water (D2O) coupled with high-throughput mass spectrometry are providing new insights into lipid turnover and other metabolic pathways. nih.gov

Expanding the Application of Deuterated Analogues in Systems Biology Research

The application of deuterated analogues is expanding beyond traditional pharmacokinetic studies into the broader field of systems biology. researchgate.net By using deuterated compounds, researchers can probe the dynamics of complex biological systems, such as metabolic networks and protein interactions. acs.org This approach, often combined with computational modeling, offers a powerful way to understand the intricate workings of living organisms at a molecular level. mdpi.com

Q & A

Basic Research Questions

How should researchers select and validate an internal standard (e.g., Oxaprozin D4) for quantitative analysis of oxaprozin in biological matrices?

This compound, a deuterated analog, is commonly used as an internal standard to correct for variability in sample preparation and instrument response. Methodological validation should include:

  • Stability : Verify that this compound remains inert under extraction conditions (e.g., protein precipitation with methanol or acetonitrile) .
  • Ionization Efficiency : Ensure similar ionization behavior to oxaprozin in LC-MS/MS by comparing matrix effects in plasma/serum .
  • Calibration Linearity : Use a concentration range (e.g., 0.50–70.56 µg/mL for HPLC) and confirm linearity (R² > 0.99) with intra-/inter-day precision (RSD < 15%) .

What chromatographic conditions optimize the separation of this compound from its parent compound and metabolites?

A C18 column with methanol-ammonium acetate buffer (pH 3.0, 71:29 v/v) effectively resolves oxaprozin and its deuterated form. Key parameters include:

  • Retention Time : Adjust mobile phase composition to ensure this compound elutes near oxaprozin but without co-elution.
  • Selectivity : Confirm baseline separation from hydroxylated metabolites (e.g., para-hydroxy oxaprozin) using tandem MS detection .
  • Column Temperature : Maintain at 25–30°C to enhance reproducibility .

Advanced Research Questions

How can researchers resolve contradictions in urinary elimination profiles of oxaprozin observed across species (e.g., horses vs. humans)?

Species-specific metabolic pathways and conjugation mechanisms contribute to variability:

  • Conjugation Analysis : Perform enzymatic hydrolysis (e.g., β-glucuronidase) to quantify ester-linked conjugates, which increase measured oxaprozin levels in equine urine by ~20% .
  • Metabolite Identification : Use LC-MS/MS and NMR to characterize hydroxylated metabolites (e.g., para-aromatic ring hydroxylation) and assess interspecies differences in CYP450 activity .
  • Sampling Frequency : Collect urine at shorter intervals (e.g., 2–4 hours) during early elimination phases to capture multi-peak profiles caused by enterohepatic recirculation .

What methodological strategies improve cross-validation between UV-spectrophotometric and HPLC assays for oxaprozin quantification?

  • Linearity Range : UV (2–20 µg/mL) and HPLC (0.50–70.56 µg/mL) methods should overlap in mid-range concentrations for direct comparison .
  • Recovery Studies : Spike plasma samples with this compound and compare recoveries (target: 85–115%) across both methods to identify matrix interference .
  • Sensitivity Thresholds : Establish limits of detection (LOD) and quantification (LOQ) for each method; HPLC typically offers lower LOQ (0.1 µg/mL vs. UV’s 2 µg/mL) .

How should researchers design bioequivalence studies to address discrepancies in oxaprozin formulation bioavailability?

A randomized crossover study design with 20+ subjects minimizes inter-individual variability:

  • Pharmacokinetic Parameters : Compare AUC₀→264h, Cmax, and Tmax between test/reference formulations. Relative bioavailability should fall within 80–125% (e.g., 94.0% ± 13.7% in ) .
  • Statistical Power : Use ANOVA or equivalence testing (90% confidence intervals) to confirm bioequivalence. Address outliers via sensitivity analysis .
  • Sampling Protocol : Collect plasma samples up to 264 hours post-dose to capture oxaprozin’s prolonged half-life (~50 hours in humans) .

What analytical approaches differentiate this compound from isobaric metabolites in complex biological samples?

  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to distinguish this compound (m/z shift +4) from metabolites with similar nominal mass .
  • Fragmentation Patterns : Compare MS/MS spectra; this compound retains deuterium labels, while metabolites show neutral losses indicative of hydroxylation (-OH, -16 Da) .
  • Column Chemistry : Use HILIC or mixed-mode columns to enhance retention of polar metabolites, reducing co-elution with this compound .

Data Analysis & Contradiction Resolution

How can researchers reconcile conflicting reports on oxaprozin’s plasma protein binding (e.g., concentration-dependent vs. linear AUC)?

  • Equilibrium Dialysis : Measure unbound oxaprozin fractions at multiple concentrations (e.g., 10–100 µg/mL) to model binding kinetics .
  • Nonlinear Regression : Fit data to a Langmuir isotherm to determine if saturation occurs at therapeutic doses (e.g., 1,200 mg/day) .
  • Cross-Study Comparison : Account for interspecies differences (e.g., horses vs. humans) in albumin affinity and metabolite interference .

What statistical methods address variability in urinary oxaprozin concentrations between individuals in pharmacokinetic studies?

  • Mixed-Effects Modeling : Include random effects for subject-specific metabolism and fixed effects for covariates (e.g., age, CYP2C9 genotype) .
  • Cluster Analysis : Group subjects by elimination patterns (e.g., single vs. multi-peak profiles) and correlate with demographic/laboratory data .
  • Bootstrap Resampling : Estimate confidence intervals for mean urinary concentrations to assess overlap between cohorts .

Methodological Pitfalls & Solutions

How can researchers mitigate matrix effects when quantifying this compound in hemolyzed or lipemic plasma?

  • Stabilization : Add antioxidants (e.g., ascorbic acid) during sample collection to prevent hemoglobin degradation .
  • Extraction Optimization : Use supported liquid extraction (SLE) instead of protein precipitation to reduce lipid interference .
  • Internal Standard Correction : Normalize results to this compound’s response, which compensates for ion suppression/enhancement .

What validation criteria ensure robust detection of oxaprozin’s hydroxylated metabolites alongside this compound?

  • Selectivity : Confirm no cross-talk between metabolite MRM transitions and this compound .
  • Accuracy/Precision : Spike metabolites at low (0.1 µg/mL), medium (5 µg/mL), and high (50 µg/mL) levels; recovery should be 85–115% with RSD < 15% .
  • Stability : Test metabolite integrity under freeze-thaw cycles and long-term storage (-80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.